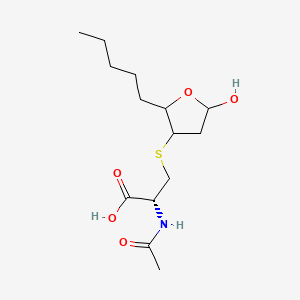

4-hydroxy Nonenal Mercapturic Acid

Description

Origin of 4-Hydroxynonenal (B163490) (HNE) from Oxidative Damage to Polyunsaturated Fatty Acids

4-Hydroxynonenal (HNE) is a major and highly reactive aldehyde produced during the peroxidation of ω-6 polyunsaturated fatty acids (PUFAs), such as arachidonic and linoleic acids. wikipedia.orgnih.govplos.orgcaymanchem.com This process is initiated when ROS, such as those derived from the mitochondrial electron transport chain, abstract a hydrogen atom from a PUFA, forming a carbon-centered radical. researchgate.net This radical can then react with molecular oxygen to create a peroxyl radical, which in turn can propagate a chain reaction, leading to the formation of lipid hydroperoxides. researchgate.net The decomposition of these hydroperoxides ultimately yields a variety of products, including the cytotoxic aldehyde HNE. nih.gov

Research has shown that HNE is one of the most abundant and toxic aldehydes generated during lipid peroxidation. nih.gov Its formation is a key indicator of oxidative damage to cellular membranes and lipoproteins. plos.orgresearchgate.netpnas.orgresearchgate.net Studies have demonstrated that HNE arises specifically from the arachidonic acid found in polar phospholipids. nih.gov The rate of HNE formation can be remarkably high, especially in the initial phases of lipid peroxidation. nih.gov

Overview of HNE as an Endogenous Reactive Aldehyde in Biological Systems

As an α,β-unsaturated hydroxyalkenal, 4-hydroxynonenal is a highly reactive molecule found throughout animal tissues. wikipedia.orgnih.gov Its levels increase significantly during periods of oxidative stress. wikipedia.orgpnas.org The reactivity of HNE is attributed to its chemical structure, which includes an α,β-double bond, a carbonyl group, and a hydroxyl group. nih.govmdpi.com These features allow it to readily react with nucleophilic groups in biomolecules, such as the thiol group of cysteine and the amino groups of histidine and lysine (B10760008) residues in proteins. wikipedia.orgnih.gov This can lead to the formation of stable adducts, altering protein structure and function. wikipedia.orgplos.orgacs.org

HNE is not merely a toxic byproduct of oxidative stress; it is also considered a "toxic second messenger" that can propagate and extend the initial free radical injury. nih.gov It has been implicated in a variety of pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer. nih.gov Furthermore, HNE is recognized as a signaling molecule that can modulate various cellular pathways, influencing processes such as cell growth, differentiation, and death depending on its intracellular concentration. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(5-hydroxy-2-pentyloxolan-3-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-13,17H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWNQQSQBYUUAE-DCNVRKPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CC(O1)O)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1C(CC(O1)O)SC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849528 | |

| Record name | N-Acetyl-S-(5-hydroxy-2-pentyloxolan-3-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146764-24-1 | |

| Record name | N-Acetyl-S-(5-hydroxy-2-pentyloxolan-3-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Definition and Structural Context of 4 Hydroxy Nonenal Mercapturic Acid As a Key Detoxification Metabolite

Given the high reactivity and toxicity of HNE, biological systems have evolved efficient detoxification pathways. A primary mechanism for neutralizing HNE is through its conjugation with glutathione (B108866) (GSH), a critical intracellular antioxidant. wikipedia.orgnih.govnih.gov This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), results in the formation of a more water-soluble and less toxic molecule, GS-HNE. wikipedia.orgnih.gov In many tissues, particularly the liver, glutathione conjugation is a predominant pathway for HNE detoxification. nih.gov

Following its formation, the GS-HNE conjugate undergoes further metabolic processing through the mercapturic acid pathway. tandfonline.com This pathway involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, leaving a cysteine conjugate. This cysteine conjugate is then N-acetylated to form 4-hydroxy nonenal mercapturic acid (HNE-MA). tandfonline.comissx.org HNE-MA is the final, water-soluble end product that is readily excreted in the urine. caymanchem.com The measurement of urinary HNE-MA is therefore considered a reliable and non-invasive biomarker for assessing in vivo lipid peroxidation and oxidative stress. researchgate.netki.seresearchgate.net

Historical Development and Contemporary Significance of Mercapturic Acid Research in Endogenous Metabolism

Precursor Formation: Enzymatic and Non-Enzymatic Generation of 4-Hydroxynonenal (B163490)

4-Hydroxynonenal (HNE) is a major electrophilic byproduct of lipid peroxidation, a process that can be initiated by both enzymatic and non-enzymatic mechanisms. researchgate.netcityu.edu.hk The primary precursors for HNE formation are ω-6 polyunsaturated fatty acids (PUFAs), such as linoleic acid and arachidonic acid, which are abundant in cellular membranes. researchgate.netnih.govscienceopen.com

Non-enzymatic generation of HNE is a consequence of oxidative stress, where reactive oxygen species (ROS) trigger a free radical chain reaction leading to the oxidation of PUFAs. researchgate.netscienceopen.com This process results in the formation of lipid hydroperoxides, which are unstable and decompose to form a variety of aldehydes, including HNE. cityu.edu.hk

Enzymatic pathways also contribute to HNE production. Lipoxygenases (LOX) can catalyze the oxidation of PUFAs to form specific hydroperoxy fatty acids, which can then be further metabolized to HNE. cityu.edu.hkscienceopen.com For instance, 15-lipoxygenase can act on arachidonic acid to produce 15-hydroperoxyeicosatetraenoic acid (15-HpETE), a precursor to HNE. scienceopen.com

The formation of HNE is a significant biological event, as this aldehyde is highly reactive and can readily form covalent adducts with proteins, DNA, and phospholipids, thereby altering their function. cityu.edu.hknih.gov

Phase II Biotransformation: Glutathione Conjugation as the Pivotal Step

The primary detoxification pathway for HNE involves its conjugation with glutathione (GSH), a crucial Phase II biotransformation reaction. nih.govresearchgate.nethmdb.ca This conjugation is a critical step in neutralizing the reactivity of HNE and facilitating its elimination from the body. hmdb.ca

While the conjugation of HNE with GSH can occur spontaneously, the reaction is significantly accelerated by the catalytic action of Glutathione S-Transferases (GSTs). researchgate.netmdpi.comvu.lt GSTs are a superfamily of enzymes that play a central role in cellular detoxification by catalyzing the nucleophilic attack of the sulfhydryl group of GSH on electrophilic substrates like HNE. mdpi.comtandfonline.com

Several GST isoenzymes exhibit high catalytic efficiency towards HNE, with the Alpha-class GSTs, such as GSTA4-4 in rodents and its human ortholog, being particularly effective in this regard. scienceopen.commdpi.comvu.lt The GST-catalyzed reaction results in the formation of a glutathione conjugate, GS-HNE. mdpi.comontosight.ai This conjugation is the first and rate-limiting step in the mercapturic acid pathway for HNE metabolism. niscpr.res.in The resulting GS-HNE is less reactive and more water-soluble than the parent aldehyde, preparing it for further metabolic processing and excretion. tandfonline.com

Following its formation, the GS-HNE conjugate undergoes a series of enzymatic modifications to ultimately form the corresponding mercapturic acid. tandfonline.comontosight.aitandfonline.com This metabolic cascade, known as the mercapturic acid pathway, is essential for the final elimination of HNE from the body. tandfonline.comontosight.ainih.gov

The conversion of the glutathione conjugate to mercapturic acid involves the sequential action of two key enzymes. First, gamma-glutamyltranspeptidase (GGT), an ectoenzyme primarily located on the apical surface of epithelial cells, cleaves the γ-glutamyl residue from the glutathione conjugate. tandfonline.comontosight.aitandfonline.com

This is followed by the action of dipeptidases, which hydrolyze the glycine (B1666218) residue, leaving a cysteine-S-conjugate. tandfonline.comontosight.aitandfonline.com This cysteine conjugate is then reabsorbed by cells and undergoes N-acetylation in the final step of the pathway, catalyzed by N-acetyltransferases, to form the mercapturic acid. tandfonline.comontosight.aitandfonline.comwikipedia.org The resulting mercapturic acid is a polar and readily excretable end product. tandfonline.comwikipedia.org

Subsequent Processing of Glutathione Conjugates to Mercapturic Acids

Diverse Mercapturic Acid Conjugates Derived from HNE Metabolism

The metabolism of HNE in vivo gives rise to a variety of mercapturic acid conjugates, reflecting the different metabolic fates of the HNE molecule. nih.govnih.gov Following administration of HNE to rats, several mercapturic acid metabolites have been identified in urine, including HNE mercapturic acid itself, 1,4-dihydroxynonene mercapturic acid (DHN-MA), and 4-hydroxynonenoic acid mercapturic acid and its corresponding lactone. nih.govmdpi.com

A significant pathway in HNE metabolism involves the reduction of its aldehyde group to an alcohol, a reaction catalyzed by aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs). cityu.edu.hknih.gov This reduction leads to the formation of 1,4-dihydroxy-2-nonene (DHN). cityu.edu.hknih.govresearchgate.net

DHN can then be conjugated with glutathione and subsequently processed through the mercapturic acid pathway to form 1,4-dihydroxynonene mercapturic acid (DHN-MA). nih.govmdpi.com Notably, DHN-MA has been identified as the major urinary metabolite of HNE in both rats and humans. researchgate.netacs.orgnih.gov Its presence in urine serves as a non-invasive biomarker for lipid peroxidation and the in vivo formation of HNE. researchgate.netacs.orgcore.ac.uk

Data Tables

Table 1: Key Enzymes in the Biogenesis and Metabolism of 4-HNE Mercapturic Acid

| Enzyme | Role |

| Lipoxygenases (LOX) | Catalyze the enzymatic formation of HNE precursors from polyunsaturated fatty acids. cityu.edu.hkscienceopen.com |

| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of HNE with glutathione, a critical detoxification step. researchgate.netmdpi.comvu.lt |

| Gamma-Glutamyltranspeptidase (GGT) | Removes the γ-glutamyl residue from the glutathione conjugate. tandfonline.comontosight.aitandfonline.com |

| Dipeptidases | Cleave the glycine residue from the cysteinyl-glycine conjugate. tandfonline.comontosight.aitandfonline.com |

| N-Acetyltransferases | Catalyze the final step of mercapturic acid formation by acetylating the cysteine conjugate. tandfonline.comontosight.aiwikipedia.org |

| Aldo-Keto Reductases (AKRs) / Alcohol Dehydrogenases (ADHs) | Reduce the aldehyde group of HNE to form 1,4-dihydroxy-2-nonene (DHN). cityu.edu.hknih.gov |

Table 2: Major Mercapturic Acid Metabolites of 4-Hydroxynonenal

| Metabolite | Precursor | Significance |

| HNE Mercapturic Acid | 4-Hydroxynonenal (HNE) | A direct product of the mercapturic acid pathway for HNE. nih.govmdpi.com |

| 1,4-Dihydroxynonene Mercapturic Acid (DHN-MA) | 1,4-Dihydroxy-2-nonene (DHN) | The major urinary metabolite of HNE and a biomarker of lipid peroxidation. researchgate.netacs.orgnih.gov |

| 4-Hydroxynonenoic Acid Mercapturic Acid | 4-Hydroxynonenoic Acid | Formed after the oxidation of the aldehyde group of HNE. nih.govmdpi.com |

| 4-Hydroxynonenoic Acid Mercapturic Acid Lactone | 4-Hydroxynonenoic Acid | A cyclized form of the 4-hydroxynonenoic acid mercapturic acid conjugate. nih.govmdpi.com |

Formation of 4-Hydroxynonenoic Acid Mercapturic Acid (HNA-MA) via Aldehyde Oxidation

The biotransformation of 4-hydroxy-2-nonenal (HNE), a reactive aldehyde produced during lipid peroxidation, involves several metabolic pathways designed to detoxify and eliminate this cytotoxic compound. One significant pathway is its oxidation to a carboxylic acid, followed by conjugation, leading to the formation of 4-Hydroxynonenoic Acid Mercapturic Acid (HNA-MA).

The initial step in this specific metabolic route is the oxidation of the aldehyde group at the C-1 position of HNE to a carboxyl group, which results in the formation of 4-hydroxy-2-nonenoic acid (HNA). nih.govoup.com This oxidation is catalyzed by multiple enzymes, including certain isoforms of aldehyde dehydrogenase (ALDH) and cytochrome P450 (P450) enzymes. nih.govoup.comresearchgate.net Studies have shown that both mitochondrial ALDH2 and various P450 isoforms can effectively catalyze this conversion. oup.comresearchgate.net For instance, research using recombinant P450 enzymes demonstrated that human P450 3A4 and murine P450 2c29 are good catalysts for the oxidation of HNE to HNA. researchgate.netmdpi.com Inhibition studies in primary rat hepatocytes confirmed the roles of both enzyme families; inhibitors for ALDH (cyanamide) and P450 (miconazole) significantly reduced HNA formation. researchgate.net

Once HNA is formed, it can then undergo conjugation with glutathione (GSH). This reaction is part of the mercapturic acid pathway, a major detoxification route for electrophilic compounds. researchgate.netniscpr.res.intandfonline.com The GSH conjugate is subsequently metabolized through a series of enzymatic steps, including the removal of glutamate (B1630785) and glycine residues and finally N-acetylation of the remaining cysteine conjugate, to yield HNA-MA. researchgate.netnih.gov This water-soluble metabolite is then primed for elimination from the body. researchgate.net

Intramolecular Cyclization to Lactone Derivatives (e.g., HNA-MA Lactone)

Following the formation of the HNA conjugate, a further metabolic transformation can occur. The HNA-MA molecule, which contains both a hydroxyl group at the C-4 position and a carboxylic acid group at the C-1 position, can undergo a spontaneous intramolecular cyclization. nih.gov This reaction involves the nucleophilic attack of the hydroxyl group on the activated carboxyl group, leading to the formation of a stable, five-membered ring structure known as a lactone. medchemexpress.comcaymanchem.comcolab.wsyoutube.com

The resulting metabolite is identified as HNA-MA lactone. nih.govnih.gov This lactonization is a key step, creating one of the several end-metabolites of HNE that are ultimately found in urine. medchemexpress.comcaymanchem.com The formation of this lactone derivative has been demonstrated in vivo, and its presence, along with other mercapturic acid conjugates like HNE-MA and DHN-MA, has been confirmed in rat urine through liquid chromatography-tandem mass spectrometry. nih.govacs.org The conversion to a lactone represents a significant structural modification of the original HNE molecule, contributing to the diversity of metabolites generated from this lipid peroxidation product.

Involvement of Cytochrome P450 Enzymes in Further Metabolite Conjugation (e.g., Omega-Hydroxylation)

Cytochrome P450 (P450) enzymes play a multifaceted role in the metabolism of HNE and its derivatives, extending beyond the initial oxidation of the aldehyde group. nih.govmdpi.com These enzymes are involved in further modifications of HNE metabolites, a key reaction being omega-hydroxylation. nih.gov

Omega-hydroxylation is a process where a hydroxyl group is added to the terminal (omega) carbon of the fatty acid chain of HNA or its lactone form. nih.gov Specifically, enzymes belonging to the cytochrome P450 4A (CYP4A) family are known to catalyze this reaction. nih.govresearchgate.net This creates an omega-hydroxylated version of the HNA metabolite. In the case of the omega-oxidized HNA-lactone, this new product can then undergo conjugation with glutathione (GSH) and subsequent processing through the mercapturic acid pathway. nih.gov This demonstrates a complex interplay of metabolic pathways, where a product of one detoxification route becomes a substrate for another, further increasing the water solubility and facilitating the excretion of the original toxic aldehyde. researchgate.net

| Enzyme Family | Specific Role in HNE Metabolism | Resulting Metabolite(s) |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of HNE's aldehyde group. nih.govoup.com | 4-hydroxy-2-nonenoic acid (HNA). nih.gov |

| Cytochrome P450 (P450) | Oxidation of HNE's aldehyde group. nih.govresearchgate.net | 4-hydroxy-2-nonenoic acid (HNA). researchgate.net |

| Cytochrome P450 4A (CYP4A) | Omega-hydroxylation of HNA and HNA-lactone. nih.gov | Omega-hydroxy-HNA derivatives. nih.gov |

| Glutathione S-Transferase (GST) | Conjugation of HNE and its metabolites with GSH. nih.govniscpr.res.in | GSH conjugates (e.g., GS-HNE, HNA-GSH). nih.govarvojournals.org |

Disposition and Elimination Pathways of HNE-Derived Mercapturic Acids

The disposition of 4-hydroxynonenal (HNE) is characterized by rapid metabolism and clearance from the plasma. medchemexpress.comcaymanchem.com The primary route for its elimination from the body is through the formation of water-soluble conjugates, which are then excreted. mdpi.comresearchgate.net The mercapturic acid pathway is central to this process, converting the reactive aldehyde into a series of less toxic, excretable metabolites. researchgate.netcaymanchem.com

Following administration in rat models, HNE is predominantly excreted in urine and bile as conjugated metabolites. nih.gov These metabolites are primarily mercapturic acid conjugates, which account for the majority of the excreted forms. medchemexpress.comcaymanchem.com The main urinary metabolites identified include the mercapturic acids of 1,4-dihydroxynonene (DHN-MA), HNE itself (HNE-MA), 4-hydroxynonenoic acid (HNA-MA), and its corresponding lactone (HNA-lactone-MA). nih.govacs.org While a significant portion is eliminated via the kidneys, biliary excretion also plays a crucial role, leading to complex dynamics involving reabsorption from the intestine. nih.govnih.gov

Renal Excretion Patterns of Metabolites

The kidneys are a primary organ for the elimination of HNE metabolites. researchgate.netkarger.com Studies in rats have shown that approximately two-thirds of an administered dose of HNE is excreted in the urine within 48 hours, almost entirely in the form of mercapturic acid conjugates. medchemexpress.comcaymanchem.com The kidney is not just a site of excretion but also of final metabolic processing; it is where the N-acetylation of cysteine S-conjugates occurs to form the final mercapturic acids. researchgate.netkarger.com

Analysis of urine reveals a profile of at least four to five distinct end-metabolites derived from HNE. medchemexpress.comcaymanchem.com The major urinary metabolite is often reported to be 1,4-dihydroxynonane-mercapturic acid (DHN-MA), which results from the reduction of the aldehyde group of HNE followed by conjugation. acs.orgmdpi.comresearchgate.net Other significant urinary metabolites include HNA-MA and its stable lactone form, HNA-MA lactone, which arise from the oxidation pathway. nih.govnih.govacs.org The relative amounts of these metabolites can vary, reflecting the complex and competing metabolic pathways involved in HNE detoxification. nih.gov

| Metabolite | Metabolic Origin | Primary Excretion Route |

| DHN-MA | Reduction of HNE aldehyde, then conjugation. nih.govnih.gov | Urine. acs.orgresearchgate.net |

| HNA-MA | Oxidation of HNE aldehyde, then conjugation. nih.govnih.gov | Urine. acs.org |

| HNA-MA Lactone | Intramolecular cyclization of HNA-MA. nih.govnih.gov | Urine. nih.govcaymanchem.com |

| HNE-MA | Direct conjugation of HNE with GSH. acs.org | Urine. acs.org |

Hepatic Biotransformation and Enterohepatic Recirculation Dynamics

The liver plays a central role in the initial biotransformation of HNE. oup.comarvojournals.org As the primary site for many detoxification reactions, the liver contains high concentrations of enzymes like glutathione S-transferases (GSTs) and aldehyde dehydrogenases that metabolize HNE into its various conjugates. nih.govoup.com These conjugated metabolites, particularly glutathione conjugates, are then transported into the bile for excretion. acs.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used technique for the comprehensive profiling of HNE-MA and its related metabolites. nih.govnih.gov This method offers high sensitivity and selectivity, allowing for the detection and quantification of these compounds at low concentrations in biological matrices like urine. nih.gov The coupling of liquid chromatography, which separates the different metabolites, with tandem mass spectrometry, which provides structural information and precise quantification, makes it an ideal platform for this purpose. nih.govnih.gov

LC-MS/MS methods are instrumental in distinguishing between structural isomers of HNE metabolites, such as 4-HNE-MA and 4-oxo-2-nonenal (B12555) mercapturic acid (ONO-MA), which can have similar retention times. The use of selected reaction monitoring (SRM) in LC-MS/MS enhances the specificity of detection by monitoring for specific precursor-to-product ion transitions unique to each metabolite. For instance, specific SRM transitions for HNE-MA are m/z 318 → 189 and m/z 318 → 171. nih.gov

A typical LC-MS/MS analysis of HNE metabolites involves several key steps:

Sample Preparation: Extraction of the metabolites from the biological matrix. nih.gov

Chromatographic Separation: Separation of the various metabolites using a liquid chromatography system. nih.gov

Ionization: Ionization of the separated metabolites, often using electrospray ionization (ESI). und.edu

Mass Analysis: Detection and quantification using a tandem mass spectrometer. nih.gov

Method Development for High-Sensitivity and Specificity in Metabolite Detection

Developing highly sensitive and specific LC-MS/MS methods is critical for accurately measuring the low concentrations of HNE metabolites present in biological samples. researchgate.net Method development often focuses on optimizing several key parameters:

Chromatographic Conditions: The choice of the LC column, mobile phases, and gradient elution program is crucial for achieving good separation of the metabolites and reducing matrix effects. und.edumdpi.com For example, a C18 reversed-phase column is commonly used for the separation of HNE metabolites. und.edumdpi.com The mobile phase often consists of a mixture of an aqueous solution (e.g., with formic acid to improve ionization) and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com

Mass Spectrometry Parameters: Optimization of mass spectrometer settings, such as ionization source parameters (e.g., capillary voltage, source temperature) and collision energies for fragmentation in tandem MS, is essential for maximizing signal intensity and specificity. chemrxiv.org Negative ionization mode is often employed for the detection of HNE metabolites. und.edu

Derivatization: In some cases, derivatization of the analytes can improve their chromatographic properties and ionization efficiency. For instance, derivatization with reagents like (S)-carbidopa has been used to separate HNE enantiomers. und.edu

The limit of quantification (LOQ) for HNE-MA using a well-developed LC-MS/MS method can be as low as 0.1 ng/mL in urine.

Application of Stable Isotope-Labeled Internal Standards for Absolute Quantification

For accurate and precise absolute quantification of HNE-MA and its metabolites, the use of stable isotope-labeled internal standards (SIL-IS) is indispensable. nih.govresearchgate.netcaymanchem.com These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C). lgcstandards.comnih.gov

The key advantages of using SIL-IS in LC-MS/MS analysis include:

Correction for Matrix Effects: SIL-IS co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction of these matrix-induced variations. nih.gov

Compensation for Sample Loss: Any loss of analyte during sample preparation and analysis is mirrored by the SIL-IS, ensuring that the ratio of the analyte to the internal standard remains constant. lgcstandards.com

Improved Accuracy and Precision: By normalizing the analyte response to the SIL-IS response, the accuracy and precision of the quantification are significantly improved. nih.gov

A common SIL-IS for HNE-MA is 4-hydroxy nonenal mercapturic acid-d3 (HNE-MA-d3), which contains three deuterium atoms. caymanchem.comcaymanchem.combertin-bioreagent.com The use of such standards in isotope dilution mass spectrometry allows for the determination of the absolute concentration of the target analyte in a sample. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been utilized for the analysis of specific HNE metabolites. caymanchem.com While LC-MS/MS is more commonly employed for a broader profile of metabolites, GC-MS can offer high chromatographic resolution and is particularly useful for certain analytes. und.edu

A key requirement for GC-MS analysis of non-volatile compounds like HNE metabolites is derivatization to increase their volatility. mdpi.com This process converts the polar functional groups of the metabolites into less polar, more volatile derivatives that can be readily analyzed by GC. mdpi.com For example, HNE itself can be derivatized for GC-MS analysis. und.edu Following derivatization, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and quantification. researchgate.net

While GC-MS can be a valuable tool, it has some limitations for the analysis of HNE metabolites. The extensive sample preparation, including derivatization, can be time-consuming. und.edu Furthermore, GC-MS may not be suitable for the analysis of thermally labile metabolites or certain conjugates like glutathione adducts. und.edu

Immunological Assays for Biomarker Research

Immunological assays, such as enzyme-linked immunosorbent assays (ELISA), provide an alternative approach for the quantification of HNE-related biomarkers. aston.ac.ukimrpress.com These assays are based on the highly specific binding between an antibody and its target antigen. imrpress.com They can be particularly useful for high-throughput screening of a large number of samples in biomarker research. aston.ac.uk

The general principle of an ELISA for an HNE metabolite involves:

Coating a microplate with a capture antibody specific to the metabolite.

Adding the sample containing the metabolite, which then binds to the antibody.

Adding a detection antibody, which is also specific to the metabolite and is linked to an enzyme.

Adding a substrate that is converted by the enzyme into a measurable signal (e.g., color change).

The intensity of the signal is proportional to the concentration of the metabolite in the sample.

Development and Validation of Enzyme Immunoassays (EIA) for Mercapturic Acid Conjugates

Enzyme immunoassays (EIAs) have been specifically developed and validated for the quantification of mercapturic acid conjugates of HNE, such as 1,4-dihydroxynonane-mercapturic acid (DHN-MA), a major urinary metabolite of HNE. nih.govnih.govresearchgate.net The development of such an assay involves producing polyclonal or monoclonal antibodies that specifically recognize the target mercapturic acid conjugate. aston.ac.uk

Validation of the EIA is a critical step to ensure its accuracy and reliability. This process typically includes assessing:

Sensitivity: The lowest concentration of the analyte that can be reliably detected. For an EIA for DHN-MA, a sensitivity of 0.02 ng/ml has been reported. nih.gov

Precision: The reproducibility of the measurements, often expressed as the coefficient of variation (CV). An intra-assay CV of 5.7% has been achieved for a DHN-MA EIA. nih.gov

Accuracy and Recovery: The ability of the assay to measure the true concentration of the analyte. Recovery rates of 99-102% have been demonstrated. nih.gov

Specificity and Cross-reactivity: The extent to which the antibody binds to other related molecules. Low cross-reactivity with other mercapturic acids is desirable. nih.gov

A good correlation has been shown between results obtained from an EIA for DHN-MA and those from LC/MS, indicating the validity of the immunoassay for quantifying this HNE metabolite. nih.gov

Strategies for Sample Preparation and Derivatization in Complex Biological Matrices

The analysis of HNE-MA and its metabolites in complex biological matrices like urine, plasma, and tissues presents significant challenges due to the presence of numerous interfering substances. researchgate.netcaymanchem.com Therefore, effective sample preparation is a critical step to isolate the analytes of interest and remove matrix components that can interfere with the analysis. nih.gov

Common sample preparation techniques include:

Protein Precipitation: For plasma or serum samples, proteins are often removed by adding a solvent like acetonitrile, followed by centrifugation. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their different solubilities in two immiscible liquids, such as an aqueous sample and an organic solvent (e.g., ethyl acetate). nih.gov

Solid-Phase Extraction (SPE): This is a widely used and effective method for cleaning up and concentrating analytes from complex samples. It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. C18 cartridges are commonly used for the SPE of HNE metabolites. nih.govajrms.com

Derivatization is a chemical modification of the analyte that can be employed to improve its analytical properties. mdpi.com In the context of HNE metabolite analysis, derivatization can be used to:

Enhance volatility for GC-MS analysis. mdpi.com

Improve chromatographic separation and peak shape. und.edu

Increase ionization efficiency in mass spectrometry. und.edu

Introduce a fluorescent tag for sensitive detection by fluorescence-based methods. ajrms.com

For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common derivatizing agent used for aldehydes, including HNE, prior to HPLC or LC-MS analysis. nih.gov The choice of sample preparation and derivatization strategy depends on the specific analytical technique being used and the nature of the biological matrix. researchgate.netcaymanchem.com

Data Tables

Table 1: LC-MS/MS Parameters for Selected HNE Metabolites

| Metabolite | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference |

| HNE-MA | 318 | 189, 171 | Negative | nih.gov |

| DHN-MA | 320 | 191, 143 | Negative | nih.gov |

| HNA-MA | 334 | 162, 143 | Negative | nih.gov |

| ONO-MA | 318 | 162 | Negative | nih.gov |

Table 2: Validation Parameters for a DHN-MA Enzyme Immunoassay

| Parameter | Value | Reference |

| Sensitivity | 0.02 ng/mL | nih.gov |

| Intra-assay Precision (CV) | 5.7% | nih.gov |

| Recovery | 99-102% | nih.gov |

| Correlation with LC/MS (r) | 0.877 | nih.gov |

4 Hydroxy Nonenal Mercapturic Acid As a Research Biomarker in Oxidative Stress Studies

Assessment of In Vivo Lipid Peroxidation via Urinary and Circulating Mercapturic Acid Levels

The measurement of HNE-MA and its metabolites in urine and blood provides a reliable method for evaluating the extent of in vivo lipid peroxidation. nih.govresearchgate.net Under conditions of oxidative stress, the production of HNE increases, leading to a corresponding rise in the urinary excretion of its mercapturic acid conjugates. nih.govresearchgate.net

Several key metabolites of HNE have been identified in urine, including HNE-MA, 1,4-dihydroxy-2-nonene mercapturic acid (DHN-MA), and 4-hydroxy-2-nonenoic acid mercapturic acid (HNA-MA). nih.gov DHN-MA is considered the major urinary metabolite of HNE under physiological conditions. researchgate.net The analysis of these metabolites, often performed using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for a comprehensive assessment of HNE-induced lipid peroxidation. nih.govresearchgate.net Studies have shown that urinary levels of HNE-MA and other related metabolites are significantly elevated in conditions associated with increased oxidative stress. nih.govresearchgate.net For instance, research has demonstrated a positive association between urinary HNE-MA concentrations and exposure to certain environmental toxins. mdpi.com

The use of urinary HNE-MA as a biomarker offers a non-invasive approach to monitor systemic lipid peroxidation, providing valuable insights into the role of oxidative stress in various pathological states. nih.govresearchgate.net

Application in Mechanistic Studies Using Experimental Animal Models of Oxidative Stress

Experimental animal models are crucial for investigating the mechanisms underlying oxidative stress and the protective roles of detoxification pathways. The measurement of HNE-MA excretion in these models provides a dynamic and quantitative indicator of lipid peroxidation in response to various stimuli. nih.govoup.com

Induction of Oxidative Stress by Chemical Agents (e.g., Carbon Tetrachloride, Iron Nitrilotriacetate)

The administration of pro-oxidant chemical agents to laboratory animals is a widely used method to induce acute oxidative stress and study its consequences. nih.govresearchgate.net

Carbon Tetrachloride (CCl₄): Treatment of rats with CCl₄, a well-established model of acute oxidative stress, leads to a significant increase in the urinary levels of various HNE metabolites, including DHN-MA and the lactone of HNA-MA. nih.gov This elevation directly reflects the enhanced lipid peroxidation induced by CCl₄ in the liver. nih.gov

Iron Nitrilotriacetate (FeNTA): In models of oxidative kidney damage, the administration of FeNTA to rats has been shown to cause a marked increase in the concentrations of HNE-derived mercapturic acids. researchgate.net This indicates that FeNTA induces significant lipid peroxidation in the kidneys, which can be monitored by measuring urinary HNE-MA levels. researchgate.net

These studies demonstrate the utility of HNE-MA as a sensitive biomarker for detecting and quantifying chemically-induced oxidative stress in specific organs.

Dietary Modulation and its Impact on Mercapturic Acid Excretion (e.g., Heme Iron Intake)

Dietary components can significantly influence the level of in vivo lipid peroxidation and, consequently, the excretion of HNE-MA.

Heme Iron Intake: Research has shown that a high intake of dietary heme iron can lead to increased lipid peroxidation. This is reflected in the urinary excretion of mercapturic acids derived from HNE.

The ability to monitor the effects of dietary changes on HNE-MA levels provides a valuable tool for understanding the role of nutrition in modulating oxidative stress.

Evaluation of Detoxification Efficacy in Cellular and Organ Systems

The mercapturic acid pathway is a critical detoxification route for HNE, and its efficiency can vary between different tissues and cell types. oup.comresearchgate.net Evaluating the activity of this pathway is essential for understanding the capacity of an organ to handle oxidative insults.

Comparative Analysis of Mercapturic Acid Pathway Activity Across Tissues (e.g., Liver vs. Cerebrum)

The liver is the primary site for the detoxification of xenobiotics and endogenous toxins, including HNE. oup.com In contrast, other organs like the brain may have a different capacity to metabolize these compounds.

A comparative study on HNE metabolism in rats revealed that the liver is significantly more efficient at detoxifying HNE via the mercapturic acid pathway than the cerebral cortex. oup.com After a one-minute incubation with HNE, rat liver was able to metabolize 67% of the added HNE, while the cerebral cortex showed a much lower capacity. oup.com This difference in metabolic activity highlights the vulnerability of certain organs, such as the brain, to HNE-induced toxicity, especially in neurodegenerative diseases where HNE levels are elevated. oup.com

| Tissue | HNE Metabolized in 1 min (%) |

|---|---|

| Liver | 67 |

| Cerebral Cortex | Significantly lower than liver |

Integration with Metabolomic Profiling for Systemic Oxidative Stress Assessment

To gain a comprehensive understanding of the systemic effects of oxidative stress, the measurement of HNE-MA can be integrated with broader metabolomic profiling techniques. nih.govmdpi.com This approach allows for the simultaneous analysis of a wide range of metabolites, providing a more holistic view of the metabolic perturbations caused by oxidative stress.

In a study on prostate cancer patients, who exhibited increased plasma levels of HNE-protein adducts, metabolomic analysis revealed significant alterations in lipid metabolism. nih.govmdpi.com Specifically, a positive association was found between the presence of prostate cancer and various long-chain and medium-chain fatty acids. nih.govmdpi.com Furthermore, the metabolic pathway of unsaturated fatty acids biosynthesis was identified as being significantly affected by HNE. nih.gov This integrated approach, combining a specific biomarker of lipid peroxidation with a global metabolic snapshot, offers a powerful strategy for elucidating the complex interplay between oxidative stress and disease pathogenesis. nih.govmdpi.com

Research on the Enzymatic and Cellular Regulation of the Mercapturic Acid Pathway in Hne Metabolism

Regulation of Glutathione (B108866) S-Transferase Isoform Expression and Activity in HNE Conjugation

Glutathione S-Transferases (GSTs) are a superfamily of enzymes that play a pivotal role in the initial and rate-limiting step of the mercapturic acid pathway for HNE metabolism: its conjugation with glutathione. nih.gov The expression and activity of GST isoforms are critical determinants of the intracellular concentration of HNE and, consequently, the cell's capacity to handle oxidative stress. nih.gov

Different isoforms of GSTs exhibit varying efficiencies in catalyzing the conjugation of HNE. Notably, the alpha-class GST isoform, GSTA4-4, displays a particularly high affinity and catalytic efficiency for HNE, making it a key player in HNE detoxification. nih.gov The regulation of GSTA4-4 expression is therefore a critical aspect of the cellular response to HNE. Studies have shown that both the expression and activity of GSTs can be modulated by the levels of HNE itself, suggesting a feedback mechanism for cellular protection. researchgate.net

Overexpression of HNE-metabolizing GSTs, such as GSTA4-4, has been demonstrated to lead to lower steady-state levels of HNE within cells. nih.gov This increased metabolic capacity confers resistance to apoptosis induced by various agents that cause lipid peroxidation, including hydrogen peroxide (H₂O₂), UVA radiation, and superoxide (B77818) anions. nih.gov This highlights the direct link between the regulation of specific GST isoform activity and the modulation of HNE-mediated signaling pathways that can lead to programmed cell death. nih.gov

The regulation of GSTs is not limited to their expression levels. Their catalytic activity can also be influenced by the cellular redox state and the availability of their co-substrate, glutathione. nih.gov The coordinated action of GSTA4-4 in conjugating HNE to GSH, and the subsequent transport of the resulting glutathione-S-HNE (GS-HNE) conjugate out of the cell, are crucial for maintaining low intracellular HNE concentrations. nih.gov

| Enzyme Family | Key Isoform | Primary Function in HNE Metabolism | Regulatory Factors |

| Glutathione S-Transferases (GSTs) | GSTA4-4 | Catalyzes the conjugation of HNE with glutathione (GSH). nih.gov | HNE levels, oxidative stress. |

Interplay of Aldehyde Dehydrogenases and Aldo-Keto Reductases in HNE Biotransformation Leading to Conjugates

Aldehyde dehydrogenases, particularly the mitochondrial ALDH2, are crucial for oxidizing HNE to its less toxic carboxylic acid metabolite, 4-hydroxy-2-nonenoic acid (HNA). mdpi.comarvojournals.org This oxidation represents a significant pathway for HNE detoxification. arvojournals.org The activity of ALDHs can be modulated by various factors, and their inhibition leads to increased HNE toxicity and the formation of HNE-protein adducts. nih.gov Conversely, overexpression or activation of ALDHs provides protection against HNE-induced cellular damage. nih.govatsjournals.org

Aldo-keto reductases, such as AKR1B1, contribute to HNE metabolism by reducing its aldehyde group to an alcohol, forming 1,4-dihydroxy-2-nonene (DHN). nih.govdrugbank.com AKRs can also reduce the glutathione conjugate of HNE (GS-HNE). nih.govmdpi.com The expression of certain AKR isoforms can be induced by sublethal concentrations of HNE, suggesting an adaptive response to aldehyde stress. nih.govnih.gov

The interplay between these enzyme families is critical. For instance, if glutathione levels are low, the metabolic flux of HNE may shift more towards oxidation by ALDHs or reduction by AKRs. nih.gov Furthermore, the metabolites generated by ALDHs and AKRs, such as HNA and DHN, can also be conjugated with glutathione and further processed in the mercapturic acid pathway. nih.gov This highlights the interconnectedness of these detoxification pathways in managing the cellular burden of HNE.

| Enzyme Family | Key Isoforms | Primary Function in HNE Biotransformation |

| Aldehyde Dehydrogenases (ALDHs) | ALDH1A1, ALDH2 | Oxidation of HNE to 4-hydroxy-2-nonenoic acid (HNA). mdpi.comarvojournals.orgmdpi.com |

| Aldo-Keto Reductases (AKRs) | AKR1B1, AKR1C3, AKR7A2 | Reduction of HNE to 1,4-dihydroxy-2-nonene (DHN) and reduction of GS-HNE. nih.govnih.govnih.gov |

Influence of Xenobiotic Transport Proteins on Intracellular HNE-Glutathione Conjugate Homeostasis

The removal of the HNE-glutathione conjugate (GS-HNE) from the cell is a critical step in the detoxification process, preventing its intracellular accumulation and potential feedback inhibition of GSTs. nih.gov This efflux is mediated by specific xenobiotic transport proteins, which play a crucial role in maintaining intracellular homeostasis.

Members of the multidrug resistance-associated protein (MRP) family, particularly MRP1, are ATP-dependent transporters capable of exporting a wide range of glutathione conjugates, including GS-HNE, from cells. nih.govaacrjournals.org The activity of these transporters is essential for the completion of the mercapturic acid pathway, as they facilitate the first step in the elimination of the conjugated HNE from its site of formation.

Another key transporter involved in GS-HNE efflux is the Ral-binding protein 1 (RalBP1 or RLIP76). nih.govnih.gov Studies have demonstrated that RalBP1 mediates the ATP-dependent transport of GS-HNE. nih.govnih.gov Inhibition of RalBP1-mediated transport leads to an increase in intracellular levels of both GS-HNE and free HNE, which can trigger apoptosis. nih.gov This underscores the importance of efficient conjugate export in cellular survival under conditions of oxidative stress.

The coordinated action of GSTs in forming GS-HNE and transporters like MRP1 and RalBP1 in its efflux constitutes a highly efficient system for HNE detoxification. nih.govnih.gov The regulation of the expression and activity of these transport proteins is therefore a vital component of the cellular defense against lipid peroxidation products.

| Transport Protein | Function in HNE Metabolism |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ATP-dependent export of GS-HNE from the cell. nih.govaacrjournals.org |

| Ral-binding protein 1 (RalBP1/RLIP76) | Mediates ATP-dependent transport of GS-HNE out of the cell. nih.govnih.govnih.gov |

Modulation of Cellular Redox Balance by HNE Detoxification Pathways

The conjugation of HNE with glutathione consumes cellular GSH, which is the most abundant non-protein thiol and a major antioxidant. nih.gov A significant increase in HNE production can therefore lead to a depletion of the cellular GSH pool. This can shift the cellular redox balance towards a more oxidized state, making the cell more vulnerable to further oxidative insults. HNE itself can contribute to GSH depletion, further impacting the redox status. nih.gov

Conversely, the efficient detoxification of HNE prevents its accumulation and the subsequent damage to cellular components, including proteins and DNA, which helps to preserve cellular function and maintain redox homeostasis. nih.gov The expression of enzymes involved in HNE detoxification, such as GSTs and ALDHs, can be upregulated in response to oxidative stress, often through redox-sensitive signaling pathways like the Nrf2-Keap1 system. nih.govnih.gov This adaptive response helps to restore redox balance by enhancing the cell's capacity to metabolize reactive aldehydes.

| Pathway Component | Impact on Cellular Redox Balance |

| Glutathione (GSH) Conjugation | Consumption of cellular GSH, potentially leading to a more oxidized state. nih.govnih.gov |

| Aldo-Keto Reductase (AKR) Activity | Consumption of NADPH, a key reducing equivalent. frontiersin.org |

| Efficient HNE Detoxification | Prevents HNE-induced damage and helps maintain redox homeostasis. nih.gov |

| Upregulation of Detoxification Enzymes | Adaptive response to restore redox balance under oxidative stress. nih.govnih.gov |

Future Directions and Emerging Research Frontiers in 4 Hydroxy Nonenal Mercapturic Acid Investigations

The study of 4-hydroxy-2-nonenal (HNE) and its detoxification product, 4-hydroxy nonenal mercapturic acid (HNE-MA), continues to be a vital area of research in understanding the cellular response to oxidative stress. As a major electrophilic end-product of lipid peroxidation, HNE is implicated in the pathophysiology of numerous diseases. nih.govwashington.edu The mercapturic acid pathway represents the primary route for its detoxification, culminating in the formation and excretion of HNE-MA. niscpr.res.intandfonline.com Advancements in this field are focused on refining our understanding of the metabolic intricacies, developing novel detection methods, and leveraging this knowledge for preclinical and clinical applications.

Q & A

Advanced Question

- Creatinine Correction : Measure urinary creatinine to adjust for dilution effects.

- Timed Collections : Use 24-hour urine samples to capture diurnal variations.

- Storage : Freeze samples at -80°C immediately post-collection to prevent degradation .

How can 4-HNE-MA be validated as a biomarker in neurodegenerative disease models?

Advanced Question

- Animal Models : Correlate urinary 4-HNE-MA levels with brain 4-HNE adducts in Alzheimer’s models (e.g., Aβ-overexpressing mice).

- Longitudinal Studies : Track 4-HNE-MA changes during disease progression and antioxidant interventions .

- Multivariate Analysis : Combine with other oxidative stress markers (e.g., 8-iso-PGF2α) via PCA or OPLS-DA .

What challenges arise when correlating urinary 4-HNE-MA levels with tissue-specific oxidative damage?

Advanced Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.